N-(3-methoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide
CAS No.:
Cat. No.: VC10077475
Molecular Formula: C22H17N3O2
Molecular Weight: 355.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H17N3O2 |
|---|---|
| Molecular Weight | 355.4 g/mol |
| IUPAC Name | N-(3-methoxyphenyl)-2-pyridin-4-ylquinoline-4-carboxamide |
| Standard InChI | InChI=1S/C22H17N3O2/c1-27-17-6-4-5-16(13-17)24-22(26)19-14-21(15-9-11-23-12-10-15)25-20-8-3-2-7-18(19)20/h2-14H,1H3,(H,24,26) |
| Standard InChI Key | IYSYPOXGHJPQDF-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4 |
| Canonical SMILES | COC1=CC=CC(=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4 |
Introduction
N-(3-methoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide is a synthetic organic compound belonging to the quinoline family. Its structure features a quinoline core, a methoxy-substituted phenyl group, and a pyridine moiety, which contribute to its potential biological activities. The compound's molecular formula is CHNO, with a molecular weight of approximately 355.4 g/mol .
Synthesis and Chemical Reactivity
The synthesis of N-(3-methoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. These reactions often include condensation and coupling reactions to form the quinoline core and attach the pyridine and methoxyphenyl groups. The presence of diverse functional groups allows for unique interactions with biological targets, making it a subject of interest in medicinal chemistry.
Comparison with Similar Compounds
Research Findings and Future Directions
While detailed research findings specific to N-(3-methoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide are scarce, its structural similarities to other quinoline derivatives suggest potential applications in oncology and inflammation. Molecular docking studies and in vitro assays are crucial for understanding its mechanism of action and optimizing its therapeutic potential. Further studies are necessary to explore its interactions with biological targets and to develop it as a therapeutic agent.
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